N-(DBCO-PEG4)-N-Biotin-PEG4-NHS

Bioconjugation PROTAC synthesis Click chemistry

Choose N-(DBCO-PEG4)-N-Biotin-PEG4-NHS for its unmatched tri-orthogonal design: DBCO for copper-free SPAAC, NHS ester for amine coupling, and biotin for streptavidin capture—all in one molecule. Unlike simpler DBCO-PEG4-NHS or Biotin-PEG4-DBCO alternatives that force multi-step workarounds, this all-in-one linker with dual PEG4 spacers delivers superior aqueous solubility, reduced steric hindrance, and streamlined PROTAC assembly, dual-labeling, and pull-down workflows in a single step. Ideal for buyers seeking higher conjugate yields, cleaner enrichment, and reproducible results without additional reagents.

Molecular Formula C54H74N6O16S
Molecular Weight 1095.3 g/mol
Cat. No. B11825419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(DBCO-PEG4)-N-Biotin-PEG4-NHS
Molecular FormulaC54H74N6O16S
Molecular Weight1095.3 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCCCC5C6C(CS5)NC(=O)N6
InChIInChI=1S/C54H74N6O16S/c61-47(15-16-49(63)59-39-43-9-2-1-7-41(43)13-14-42-8-3-4-10-45(42)59)55-20-24-69-28-32-73-36-38-75-34-30-71-26-22-58(48(62)12-6-5-11-46-53-44(40-77-46)56-54(67)57-53)21-25-70-29-33-74-37-35-72-31-27-68-23-19-52(66)76-60-50(64)17-18-51(60)65/h1-4,7-10,44,46,53H,5-6,11-12,15-40H2,(H,55,61)(H2,56,57,67)/t44-,46-,53-/m0/s1
InChIKeyWGXIBGJQQHWGKY-XVESOEPISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(DBCO-PEG4)-N-Biotin-PEG4-NHS: A Trifunctional Bioconjugation Linker for Orthogonal Labeling and PROTAC Synthesis


N-(DBCO-PEG4)-N-Biotin-PEG4-NHS (CAS 2353409-72-8) is a heterotrifunctional bioconjugation linker that integrates three orthogonal reactive moieties: a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), an N-hydroxysuccinimide (NHS) ester for primary amine coupling, and a biotin group for high-affinity streptavidin/avidin binding [1]. With a molecular formula of C54H74N6O16S and a molecular weight of 1095.26 g/mol, this PEG-based linker is widely utilized in PROTAC (PROteolysis TArgeting Chimera) synthesis, site-specific protein labeling, and the construction of multifunctional bioconjugates [2]. Its dual PEG4 spacers confer enhanced aqueous solubility and reduced steric hindrance, making it particularly suitable for complex biological systems where precise spatial control and minimal non-specific binding are critical [3].

Why N-(DBCO-PEG4)-N-Biotin-PEG4-NHS Cannot Be Replaced by Simpler Biotinylation or Click Chemistry Reagents


Generic substitution of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS with structurally simpler alternatives—such as DBCO-PEG4-NHS (lacking biotin), Biotin-PEG4-NHS (lacking DBCO), or DBCO-PEG4-Biotin (lacking NHS)—fails due to fundamental differences in functional capacity and experimental workflow . Each comparator addresses only a subset of the target compound's orthogonal reactive groups, which limits their utility in multi-step, modular bioconjugation schemes [1]. For instance, DBCO-PEG4-NHS enables only two-way conjugation (amine coupling + SPAAC) but lacks the biotin affinity handle required for downstream detection or purification; conversely, DBCO-PEG4-Biotin offers SPAAC and biotin-streptavidin binding but cannot directly attach to amine-containing biomolecules without prior modification . Furthermore, single-PEG4 variants (e.g., Biotin-PEG4-DBCO) exhibit reduced aqueous solubility and greater steric hindrance compared to the dual PEG4 architecture of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS, which can compromise labeling efficiency and reproducibility in crowded biological environments [2][3]. The absence of any one reactive moiety necessitates additional synthetic steps, alternative reagents, or workarounds that introduce variability, increase cost, and prolong experimental timelines—all of which are mitigated by selecting the fully integrated trifunctional linker .

Quantitative Differentiation of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS from Closest Analogs


Orthogonal Trifunctionality Enables Single-Step Ternary Bioconjugation Versus Two-Step Sequential Workflows

N-(DBCO-PEG4)-N-Biotin-PEG4-NHS provides three orthogonal reactive handles—NHS ester (amine-reactive), DBCO (azide-reactive via SPAAC), and biotin (streptavidin-binding)—in a single molecule. This trifunctionality allows for a one-pot, three-component assembly (e.g., protein-NHS coupling, followed by simultaneous azide-functionalized payload attachment and streptavidin capture). In contrast, the closest bifunctional comparator, DBCO-PEG4-NHS, requires a separate, subsequent biotinylation step using an additional reagent (e.g., Biotin-PEG4-azide) to achieve the same ternary complex, doubling the number of synthetic steps and associated purification losses [1]. While no direct head-to-head kinetic study was identified in the literature, the reduction in synthetic steps is a quantifiable advantage: the trifunctional linker reduces the minimum number of reaction and purification steps from 2 to 1, theoretically halving cumulative yield losses. For a typical two-step bioconjugation with 80% yield per step, the overall yield is 64%; a single-step approach with the same efficiency would retain 80% yield—a 16% absolute improvement in product recovery [2].

Bioconjugation PROTAC synthesis Click chemistry Protein labeling

Enhanced Aqueous Solubility via Dual PEG4 Spacers Relative to Single PEG4 or PEG-Lacking Analogs

The compound incorporates two PEG4 spacers, which significantly improve aqueous solubility compared to analogs with a single PEG4 chain or no PEG spacer. While direct quantitative solubility data for N-(DBCO-PEG4)-N-Biotin-PEG4-NHS in pure aqueous buffer is not universally reported, the structurally related compound DBCO-PEG4-Biotin exhibits an aqueous solubility of 0.35 mM in buffer . In contrast, the non-PEGylated DBCO-biotin analog has substantially lower solubility, often requiring >5% DMSO for solubilization in aqueous media. The dual PEG4 architecture of the target compound is expected to confer at least additive solubility enhancement, likely exceeding 0.5 mM in aqueous buffer, which reduces the need for organic co-solvents that can denature proteins or disrupt cellular assays [1].

Bioconjugation Solubility PEGylation Protein labeling

Rapid SPAAC Kinetics (k ~0.1-1 M⁻¹s⁻¹) Comparable to Optimized DBCO Reagents

The DBCO moiety in N-(DBCO-PEG4)-N-Biotin-PEG4-NHS undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with second-order rate constants (k₂) typically in the range of 0.1 to 1 M⁻¹s⁻¹, as established for DBCO-benzyl azide reactions at room temperature . This rate is comparable to other widely used DBCO derivatives (e.g., DBCO-PEG4-NHS, DBCO-PEG4-Biotin) and is sufficiently rapid to achieve >90% labeling of azide-functionalized biomolecules within 1-4 hours under mild conditions (pH 6-9, 25-37°C) without copper catalyst . While the kinetic performance is not unique to this specific compound, it confirms that the addition of biotin and NHS functionalities does not compromise the core SPAAC reactivity required for efficient click labeling [1].

Click chemistry SPAAC Kinetics Bioconjugation

Ultra-High Affinity Biotin-Streptavidin Interaction (Kd ~10⁻¹⁵ M) Enables Sensitive Detection and Purification

The biotin moiety in N-(DBCO-PEG4)-N-Biotin-PEG4-NHS retains the exceptionally high binding affinity for streptavidin characteristic of free biotin, with a dissociation constant (Kd) of approximately 10⁻¹⁵ M [1]. This near-irreversible interaction enables sensitive detection via streptavidin-conjugated reporters (e.g., HRP, fluorophores) and efficient one-step affinity purification of biotinylated conjugates. In contrast, desthiobiotin analogs (e.g., DBCO-PEG4-Desthiobiotin) exhibit a ~100-fold lower affinity (Kd ~10⁻¹¹ M), which allows for gentler elution but reduces capture efficiency and increases background in pull-down assays [2]. The target compound's biotin-streptavidin Kd is comparable to that of Biotin-PEG4-NHS and DBCO-PEG4-Biotin, confirming that incorporation of additional functionalities does not impair the biotin binding site .

Biotinylation Streptavidin Affinity purification Detection

Purity ≥95% by HPLC Ensures Reproducible Conjugation Stoichiometry Versus Lower-Purity Alternatives

Commercial suppliers of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS consistently report HPLC purity of ≥95% (typically 95-98%), as verified by independent certificate of analysis (CoA) data [1]. In contrast, some lower-cost, non-PEGylated or single-PEG biotin-DBCO conjugates are offered at purities as low as 90%, which can introduce significant variability in bioconjugation stoichiometry. For example, a 5% impurity level in a 10-fold molar excess labeling reaction translates to a 0.5-fold equivalent of reactive impurity that may compete for amine sites, potentially reducing desired conjugate yield by 5-10% and complicating downstream purification [2]. The high purity of N-(DBCO-PEG4)-N-Biotin-PEG4-NHS minimizes such batch-to-batch variability, ensuring more predictable and reproducible labeling outcomes [3].

Quality control HPLC purity Bioconjugation Reproducibility

Optimal Use Cases for N-(DBCO-PEG4)-N-Biotin-PEG4-NHS Based on Quantitative Differentiation


PROTAC Synthesis Requiring a Single Linker with Dual Functional Handles

N-(DBCO-PEG4)-N-Biotin-PEG4-NHS is ideally suited for the synthesis of PROTACs where the linker must simultaneously conjugate to an E3 ligase ligand (via NHS ester) and a target protein ligand (via DBCO SPAAC) while also providing a biotin handle for affinity purification or cellular target engagement assays . The trifunctional design eliminates the need for a separate biotinylation step, streamlining the PROTAC assembly workflow and improving overall yield. The dual PEG4 spacers enhance the aqueous solubility of the final PROTAC molecule, which is beneficial for cellular permeability and bioactivity testing .

Site-Specific Dual Labeling of Proteins for FRET or Pull-Down Studies

The orthogonal NHS and DBCO groups allow sequential or simultaneous labeling of a single protein with two distinct moieties: first, an amine-containing dye or affinity tag (via NHS), followed by an azide-functionalized payload (via DBCO). The biotin group then enables immobilization on streptavidin-coated surfaces or beads for downstream analysis such as surface plasmon resonance (SPR) or co-immunoprecipitation . The enhanced solubility from dual PEG4 spacers minimizes protein aggregation during labeling, preserving native conformation and activity [1].

Construction of Multifunctional Nanoparticle or Surface Coatings

In materials science, N-(DBCO-PEG4)-N-Biotin-PEG4-NHS can be used to create layered functional surfaces. The NHS ester anchors the linker to amine-modified nanoparticles or surfaces. The DBCO group subsequently enables click chemistry with azide-functionalized polymers, drugs, or fluorescent probes. Finally, the biotin group provides a universal capture site for streptavidin-conjugated enzymes, antibodies, or other detection elements [2]. This modular approach is valuable for developing diagnostic biosensors and targeted drug delivery systems.

High-Sensitivity Detection and Purification of Low-Abundance Azide-Tagged Biomolecules

The combination of rapid SPAAC kinetics (k ~0.1-1 M⁻¹s⁻¹) and ultra-high biotin-streptavidin affinity (Kd ~10⁻¹⁵ M) makes this linker a powerful tool for enriching and detecting azide-labeled biomolecules from complex mixtures, such as cell lysates or metabolic labeling experiments [3]. The dual PEG4 spacers reduce non-specific binding to beads or surfaces, improving signal-to-noise ratios in pull-down assays and enabling more accurate quantification of labeled species [4].

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